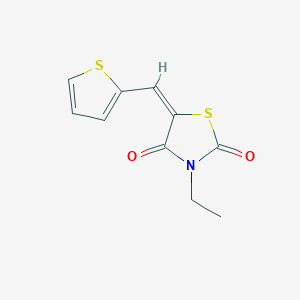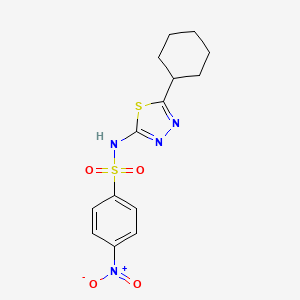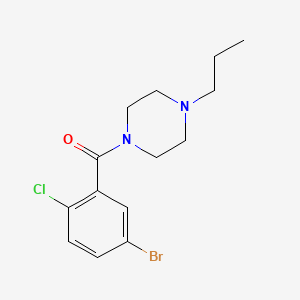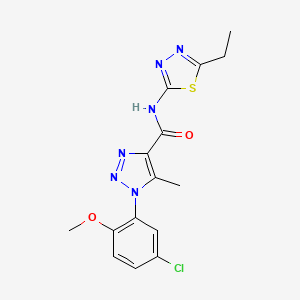
3-ethyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
3-ethyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione, also known as ETM-TTD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETM-TTD belongs to the family of thiazolidinediones, which are known for their anti-diabetic and anti-inflammatory properties. In
Mecanismo De Acción
The mechanism of action of 3-ethyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that it may act by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, this compound has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-ethyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-ethyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione. One area of interest is its potential use as a therapeutic agent for cancer and diabetes. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in humans. In addition, research on the synthesis of this compound and its derivatives may lead to the development of new and more potent compounds with therapeutic applications.
Aplicaciones Científicas De Investigación
3-ethyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been investigated for its potential therapeutic applications in various areas of research. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-diabetic properties. In particular, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Propiedades
IUPAC Name |
(5E)-3-ethyl-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c1-2-11-9(12)8(15-10(11)13)6-7-4-3-5-14-7/h3-6H,2H2,1H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWWHVLRKHXUMR-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CS2)SC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=CS2)/SC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,2-dimethylpropanoyl)-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4686533.png)
![3-{3-[(4-bromobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4686541.png)
![1'-methyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H,1'H-3,4'-bipyrazol-5-ol](/img/structure/B4686567.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4686570.png)

![N,N-dimethyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4686586.png)

![7,14-diphenyl-6,13-dihydroquino[2,3-b]acridine](/img/structure/B4686610.png)
![3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4686611.png)

![N-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}phenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4686626.png)
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4686628.png)
![N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B4686635.png)
![ethyl 2-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4686640.png)